molecular formula C36H38O2 B14219358 4,4'-Bis[(2-ethenylphenyl)methoxy]-2,2',3,3',5,5'-hexamethyl-1,1'-biphenyl CAS No. 803688-12-2

4,4'-Bis[(2-ethenylphenyl)methoxy]-2,2',3,3',5,5'-hexamethyl-1,1'-biphenyl

Katalognummer: B14219358
CAS-Nummer: 803688-12-2
Molekulargewicht: 502.7 g/mol
InChI-Schlüssel: UZWSPKKDWKPEBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-Bis[(2-ethenylphenyl)methoxy]-2,2’,3,3’,5,5’-hexamethyl-1,1’-biphenyl is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its biphenyl core, which is substituted with multiple methyl groups and ethenylphenylmethoxy groups, making it a highly functionalized molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis[(2-ethenylphenyl)methoxy]-2,2’,3,3’,5,5’-hexamethyl-1,1’-biphenyl typically involves multi-step organic reactions. One common method includes the reaction of 2-ethenylphenol with a suitable biphenyl derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-Bis[(2-ethenylphenyl)methoxy]-2,2’,3,3’,5,5’-hexamethyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The ethenyl groups can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form the corresponding ethyl derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid or osmium tetroxide can be used.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products

The major products formed from these reactions include epoxides, diols, ethyl derivatives, and various substituted biphenyl compounds.

Wissenschaftliche Forschungsanwendungen

4,4’-Bis[(2-ethenylphenyl)methoxy]-2,2’,3,3’,5,5’-hexamethyl-1,1’-biphenyl has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,4’-Bis[(2-ethenylphenyl)methoxy]-2,2’,3,3’,5,5’-hexamethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The ethenyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The biphenyl core provides structural stability and facilitates interactions with other compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 9,9-Bis[4-[(4-ethenylphenyl)methoxy]phenyl]-N2,N7-di-1-naphthalenyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine
  • 4-Methoxyphenethylamine

Uniqueness

4,4’-Bis[(2-ethenylphenyl)methoxy]-2,2’,3,3’,5,5’-hexamethyl-1,1’-biphenyl is unique due to its highly substituted biphenyl core and the presence of multiple functional groups. This makes it a versatile compound with a wide range of applications in different scientific fields .

Eigenschaften

CAS-Nummer

803688-12-2

Molekularformel

C36H38O2

Molekulargewicht

502.7 g/mol

IUPAC-Name

4-[(2-ethenylphenyl)methoxy]-1-[4-[(2-ethenylphenyl)methoxy]-2,3,5-trimethylphenyl]-2,3,5-trimethylbenzene

InChI

InChI=1S/C36H38O2/c1-9-29-15-11-13-17-31(29)21-37-35-23(3)19-33(25(5)27(35)7)34-20-24(4)36(28(8)26(34)6)38-22-32-18-14-12-16-30(32)10-2/h9-20H,1-2,21-22H2,3-8H3

InChI-Schlüssel

UZWSPKKDWKPEBV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1OCC2=CC=CC=C2C=C)C)C)C3=C(C(=C(C(=C3)C)OCC4=CC=CC=C4C=C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.